Welcome to the BenchChem Online Store!
molecular formula C6H11ClO2 B132464 Ethyl 4-chlorobutyrate CAS No. 3153-36-4

Ethyl 4-chlorobutyrate

Cat. No. B132464
M. Wt: 150.6 g/mol
InChI Key: OPXNFHAILOHHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05087745

Procedure details

51.7 kg (0.6 kmol) of gamma-butyrolactone (100 percent) was placed in an enamel pressure agitator. The closed system was heated to 100° C. with good agitation, and starting from 60° C. a total of about 26.5 kg (0.72 kmol) of HCl was pressed on. The temperature and pressure quickly rose, caused by the exothermia. The addition of HCl and heat output were regulated so that the reaction could be performed isothermally at 100° C. and isobarically at 11 bars of pressure. Addition was continued until no more HCl was absorbed (about 5 to 6 hours). Then it was cooled to 20° C. and the residual HCl was discharged. Then 62.3 kg (1.35 kmol) of ethanol was added to the reaction solution. Then 2 kg (0.055 kmol) of HCl was again pressed on. It was heated to 100° C. and kept at this temperature for 2 hours (pressure was 6 bars) and then cooled to 20 ° C. The solution was then mixed with 92 kg of toluene and made basic with 23 kg of aqueous NaOH (30 percent) (pH 8 to 8.5). The phases were separated and the organic phase was washed with 26 kg of water. The combined water phases were again extracted with 46 kg of toluene. The organic phase was distilled. Thus, toluene, ethanol and water were separated. 87 kg of crude gamma-chlorobutyric acid ethyl ester (content 88 percent) remained as still residue, which could be used directly in the following step. The yield was 85 percent, relative to the gamma-butyrolactone.
Quantity
51.7 kg
Type
reactant
Reaction Step One
Name
Quantity
26.5 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
62.3 kg
Type
reactant
Reaction Step Five
Name
Quantity
2 kg
Type
reactant
Reaction Step Six
Name
Quantity
23 kg
Type
reactant
Reaction Step Seven
Quantity
92 kg
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][CH2:2]1.[ClH:7].[CH2:8](O)[CH3:9].[OH-].[Na+]>C1(C)C=CC=CC=1>[CH2:4]([O:5][C:1](=[O:6])[CH2:2][CH2:9][CH2:8][Cl:7])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
51.7 kg
Type
reactant
Smiles
C1(CCCO1)=O
Step Two
Name
Quantity
26.5 kg
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
62.3 kg
Type
reactant
Smiles
C(C)O
Step Six
Name
Quantity
2 kg
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
23 kg
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
92 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
starting from 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
heat output
CUSTOM
Type
CUSTOM
Details
were regulated so that the reaction
CUSTOM
Type
CUSTOM
Details
could be performed isothermally at 100° C. and isobarically at 11 bars of pressure
ADDITION
Type
ADDITION
Details
Addition
CUSTOM
Type
CUSTOM
Details
was absorbed (about 5 to 6 hours)
Duration
5.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled to 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
It was heated to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
(pressure was 6 bars) and then cooled to 20 ° C
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with 26 kg of water
EXTRACTION
Type
EXTRACTION
Details
The combined water phases were again extracted with 46 kg of toluene
DISTILLATION
Type
DISTILLATION
Details
The organic phase was distilled
CUSTOM
Type
CUSTOM
Details
Thus, toluene, ethanol and water were separated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC(CCCCl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.